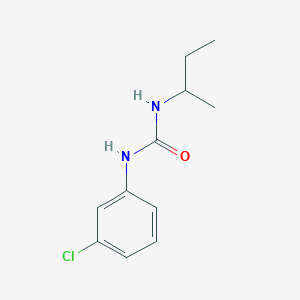![molecular formula C24H19BrClN3O5 B12015118 [4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 767289-36-1](/img/structure/B12015118.png)
[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C23H16BrCl2N3O4 , belongs to the class of hydrazones. It features a brominated phenyl ring connected to a 4-methoxybenzoate moiety. The compound’s structure includes an E-configured hydrazone linkage, which plays a crucial role in its properties and reactivity .
Vorbereitungsmethoden
Synthesis:: The synthetic route involves three key reactions:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then converted to an amine.
Bromination: Finally, bromination occurs to introduce the bromine atom .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. it is likely synthesized through multistep processes in research laboratories or specialized chemical facilities.
Analyse Chemischer Reaktionen
Reaktivität::
Meta-dirigierende Gruppe: Die Nitrogruppe dient als meta-dirigierende Gruppe, die die Position von Substitutionsreaktionen beeinflusst.
Häufige Reagenzien und Bedingungen: Die Nitrierung erfolgt typischerweise unter Verwendung einer Mischung aus Schwefelsäure und Salpetersäure.
Hauptprodukte:: Das Hauptprodukt, das nach der Bromierung gebildet wird, ist die Titelverbindung selbst, 4-Brom-2-[(E)-[[2-(3-Chlor-4-methylanilino)-2-oxoacetyl]hydrazinyliden]methyl]phenyl] 4-Methoxybenzoat.
Wissenschaftliche Forschungsanwendungen
Chemie::
Hydrazon-Chemie: Forscher untersuchen seine Reaktivität, Stabilität und Anwendungen in der organischen Synthese.
Arzneimittelentwicklung: Die einzigartige Struktur der Verbindung könnte neue Arzneimittelkandidaten inspirieren.
Antibakterielle Eigenschaften: Untersuchen Sie sein Potenzial als antimikrobielles Mittel.
Biokonjugation: Verwendung zur Markierung und gezielten Ansteuerung von Biomolekülen.
Farbstoffsynthese: Seine aromatische Struktur macht ihn relevant in der Farbstoffchemie.
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung ist ein aktives Forschungsgebiet. Er interagiert wahrscheinlich mit bestimmten molekularen Zielen oder Signalwegen und beeinflusst so zelluläre Prozesse.
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Eigenschaften
CAS-Nummer |
767289-36-1 |
|---|---|
Molekularformel |
C24H19BrClN3O5 |
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H19BrClN3O5/c1-14-3-7-18(12-20(14)26)28-22(30)23(31)29-27-13-16-11-17(25)6-10-21(16)34-24(32)15-4-8-19(33-2)9-5-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI-Schlüssel |
UXKANRQHLMNFGD-UVHMKAGCSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)


![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)
